4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide

Description

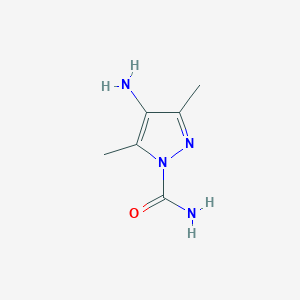

4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide is a pyrazole-based heterocyclic compound characterized by a carboxamide group at position 1, amino and methyl substituents at positions 4, 3, and 5, respectively. Pyrazole derivatives are renowned for their pharmacological versatility, including antitumor, anti-inflammatory, and enzyme inhibitory activities .

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

4-amino-3,5-dimethylpyrazole-1-carboxamide |

InChI |

InChI=1S/C6H10N4O/c1-3-5(7)4(2)10(9-3)6(8)11/h7H2,1-2H3,(H2,8,11) |

InChI Key |

NXXUDQSVKCTFJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C(=O)N)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide typically involves the reaction of 3,5-dimethylpyrazole with an appropriate amine under controlled conditions. One common method includes the use of aminoguanidine hydrochloride and chalcones under ultrasonic irradiation . The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antibacterial Activity

Research indicates that 4-amino-3,5-dimethyl-1H-pyrazole-1-carboxamide exhibits notable antibacterial properties. Its efficacy was tested against various bacterial strains, with significant inhibition observed at concentrations around 40 µg/mL.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Concentration Tested (µg/mL) | Inhibition (%) |

|---|---|---|

| Escherichia coli | 40 | 85 |

| Bacillus subtilis | 40 | 90 |

| Proteus vulgaris | 40 | 80 |

The mechanism of action may involve modulation of plasma free fatty acids and interference with metabolic pathways in bacterial cells.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains like Aspergillus niger, suggesting potential applications in treating fungal infections.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been studied extensively. It has demonstrated significant activity comparable to standard anti-inflammatory drugs such as indomethacin in various models of inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, a series of pyrazole compounds were tested against lung and gastric cancer cell lines, showing significant inhibition of cell proliferation with IC50 values ranging from 19 nM to 73 nM.

Soil Nitrification Inhibition

This compound has been found to inhibit soil nitrification effectively. This action is crucial for agricultural practices as it can help manage nitrogen levels in the soil, thus enhancing crop yield and reducing environmental impact.

Biochemical Pathways

The compound influences various biochemical pathways that can affect soil health and microbial activity. For example, it enhances nitrite reductase activity while decreasing soil nitrate reductase activity, which is vital for maintaining ecological balance in agricultural settings.

Synthetic Routes and Variants

The synthesis of this compound typically involves multi-step organic reactions. Variants of this compound have been explored for enhanced biological activities. For example:

Table 2: Comparison of Structural Variants

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Base structure with dimethyl group | Anticancer, antimicrobial |

| 5-Amino-N-methyl-1H-pyrazole-4-carboxamide | Methyl substitution at different position | Enhanced anti-inflammatory properties |

| 3-(Substituted alkoxy)pyrazole-4-carboxamides | Alkoxy substituents | Increased herbicidal activity |

Case Studies

Several case studies have evaluated the pharmacological effects of this compound:

- Anti-tubercular Activity : A series of pyrazole derivatives showed promising results against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis.

- Monoamine Oxidase Inhibition : Certain synthesized derivatives exhibited high activity against MAO-A and MAO-B isoforms, suggesting potential applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Core Scaffold Modifications

- Carboxamide vs. Carboximidamide: Unlike 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide, compounds such as 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 2) replace the carboxamide (-CONH₂) with a carboximidamide (-C(=NH)NH₂) group.

- Substituent Diversity: Aryl Groups: Compounds like N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide (g) feature bulky aryl substituents (e.g., naphthyl), enhancing π-π stacking but reducing solubility . Halogenation: Bromine or chlorine substituents, as in N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (k), increase molecular weight and lipophilicity, influencing membrane permeability . Methyl vs. tert-Butyl Groups: The target compound’s methyl groups offer moderate steric hindrance compared to tert-butyl groups in N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-cyclohexyl-1H-pyrazole-3-carboxamide (j), which may improve metabolic stability .

Functional Group Positioning

- Amino Group Placement: The 4-amino group in the target compound contrasts with 3,5-diamino derivatives (e.g., 4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine in ), where additional amino groups may enhance solubility but reduce selectivity due to increased polarity .

Enzyme Inhibition

- Cyclooxygenase-2 (COX-2) Inhibition : Sulfonyl-containing analogs (e.g., 1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide in ) exhibit potent COX-2 inhibition (IC₅₀ < 1 µM), attributed to sulfonyl interactions with the enzyme’s hydrophobic pocket . The target compound’s lack of sulfonyl groups suggests weaker COX-2 affinity.

- Antimicrobial Activity : Carboximidamide derivatives (, Compounds 1–11) show moderate antibacterial activity (MIC = 8–32 µg/mL), while the carboxamide group in the target compound may improve activity due to enhanced hydrogen bonding .

Anticancer Potential

- Apoptosis Induction : Bromothiophene-substituted analogs (k) demonstrate apoptosis in cancer cells (EC₅₀ = 2.5 µM), likely due to halogen-induced DNA intercalation. The target compound’s dimethyl groups may instead modulate kinase inhibition pathways .

Physicochemical Properties

*logP and solubility data estimated using QikProp (Schrödinger LLC).

- Lipophilicity : The target compound’s logP (1.2) is lower than aryl-substituted analogs (logP > 3.8), suggesting better aqueous solubility but reduced membrane permeability .

- Molecular Weight : Smaller size (182.2 g/mol) may enhance bioavailability compared to high-molecular-weight derivatives (>600 g/mol) .

Biological Activity

4-Amino-3,5-dimethyl-1H-pyrazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N4O, with a molecular weight of 158.17 g/mol. The compound features a pyrazole ring substituted with amino and carboxamide groups, contributing to its reactivity and biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Anticancer Activity : Exhibits potential as an anticancer agent through mechanisms that may include apoptosis induction and inhibition of tumor cell proliferation.

- Anti-inflammatory Effects : Demonstrated efficacy in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes.

- Antimicrobial Properties : Displays activity against various bacterial strains.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with amine and carboxylic acid derivatives under controlled conditions. Microwave-assisted synthesis has also been reported to enhance yields and reduce reaction times .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation. For instance, it has shown potential as a COX inhibitor.

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells at concentrations as low as 10 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Apoptosis induction |

| HepG2 | 15 | Cell cycle arrest |

| A549 (Lung cancer) | 12 | Microtubule destabilization |

Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit COX enzymes. The results were promising, showing an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .

| Compound | IC50 (µg/mL) | Comparison with Diclofenac |

|---|---|---|

| 4-Amino-3,5-dimethyl-PZ | 54.65 | Comparable |

| Diclofenac | 54.65 | Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.